Tris succinate

Description

The exact mass of the compound Di(tris[hydroxymethyl]aminomethane) succinate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

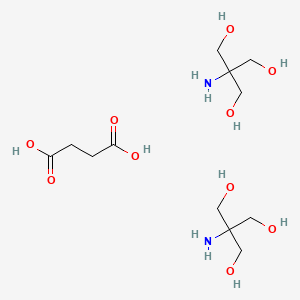

2-amino-2-(hydroxymethyl)propane-1,3-diol;butanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H11NO3.C4H6O4/c2*5-4(1-6,2-7)3-8;5-3(6)1-2-4(7)8/h2*6-8H,1-3,5H2;1-2H2,(H,5,6)(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFJZQNZZGQDONE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)O.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28N2O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101004826 |

Source

|

| Record name | Butanedioic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101004826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic solid; [Sigma-Aldrich MSDS] |

Source

|

| Record name | Tris(hydroxymethyl)aminomethane succinate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21812 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

84540-64-7, 85169-32-0 |

Source

|

| Record name | Succinic acid, compound with 2-amino-2-(hydroxymethyl)propane-1,3-diol (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084540647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Succinic acid, compound with 2-amino-2-(hydroxymethyl)propane-1,3-diol (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085169320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101004826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Succinic acid, compound with 2-amino-2-(hydroxymethyl)propane-1,3-diol (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Succinic acid, compound with 2-amino-2-(hydroxymethyl)propane-1,3-diol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.575 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Preparation of Tris Succinate Buffer

Abstract

This guide provides a comprehensive, technically-grounded framework for the preparation and validation of Tris succinate buffer, a critical reagent in numerous biochemical and biopharmaceutical applications. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles governing the buffer's performance, with a particular focus on the interplay between its components, the significant impact of temperature on pH, and best practices for ensuring batch-to-batch reproducibility. Detailed protocols for synthesis, pH adjustment, and sterile filtration are provided, alongside troubleshooting guidance and a discussion of the buffer's primary applications. This whitepaper is intended for researchers, scientists, and drug development professionals who require a robust and reliable buffering system for their experimental and process-related needs.

Theoretical Foundations: The Chemistry of a Dual-Component System

The efficacy of this compound buffer stems from the complementary properties of its two core components: Tris(hydroxymethyl)aminomethane (Tris) and succinic acid. Understanding their individual characteristics is paramount to mastering the preparation of the combined system.

Tris: The Alkaline Foundation

Tris is a primary amine and a common biological buffer valued for its pKa of approximately 8.1 at 25°C, providing a strong buffering capacity between pH 7.1 and 9.1.[1][2] It is widely used in electrophoresis, protein solubilization, and various enzymatic assays.[1]

However, the most critical characteristic of Tris for any protocol is its significant temperature-dependent pKa. The pH of a Tris buffer will decrease by approximately 0.025 to 0.031 units for every 1°C increase in temperature.[1][2][3][4] This is not a trivial matter; a buffer adjusted to pH 8.0 at room temperature (~25°C) will have a substantially different pH when used at 4°C or 37°C.[5][6] Therefore, it is an absolute requirement that Tris-containing buffers be pH-adjusted at the temperature at which they will be used.[1][4]

Succinic Acid: The Acidic Modulator

Succinic acid is a dicarboxylic acid, meaning it has two proton-donating carboxylic acid groups. This gives it two pKa values:

This dual-pKa nature provides a broad buffering range in the acidic to slightly acidic realm (pH 3.2 - 6.6).[7] In biopharmaceutical formulations, particularly for monoclonal antibodies (mAbs), succinate buffers are increasingly chosen to maintain a mildly acidic environment, which can enhance protein stability and reduce aggregation.[7][10][11][12][13]

The Buffering Mechanism: A Titration in Action

The preparation of this compound buffer is fundamentally a titration. A solution of Tris base is titrated with a solution of succinic acid. As the succinic acid is added, it protonates the amine group of the Tris molecules, lowering the pH of the solution. The final pH is determined by the molar ratio of the protonated Tris (the conjugate acid) to the free Tris base. By carefully controlling this ratio through the addition of succinic acid, a stable pH can be achieved across a wide range, leveraging the buffering capacities of both components.

Key Physicochemical Parameters

For accurate and reproducible buffer preparation, the following parameters are essential.

| Parameter | Tris (Tris(hydroxymethyl)aminomethane) | Succinic Acid |

| Molecular Weight ( g/mol ) | 121.14 | 118.09 |

| pKa (at 25°C) | ~8.1[2] | pKa1: ~4.2, pKa2: ~5.6[7][8][9] |

| Effective Buffering Range | pH 7.1 - 9.1[1][2] | pH 3.2 - 6.6[7] |

| Temperature Coefficient (ΔpKa/°C) | -0.025 to -0.031[1][2][3] | Minimal |

Synthesis Protocol: 1.0 L of 50 mM this compound, pH 8.2

This protocol provides a step-by-step methodology for preparing a 50 mM this compound buffer. The key to this process is the preparation of equimolar stock solutions to allow for precise titration without significantly altering the final Tris concentration.

Required Materials and Equipment

-

Tris(hydroxymethyl)aminomethane (Tris base), Reagent Grade or higher

-

Succinic Acid, Reagent Grade or higher

-

High-purity, deionized (DI) water

-

Calibrated pH meter with a temperature probe (Note: Do not use silver chloride (Ag/AgCl) single-junction electrodes as they can precipitate with Tris[2])

-

Magnetic stirrer and stir bars

-

Glass beakers and a 1.0 L graduated cylinder

-

Analytical balance

-

0.22 µm sterile filter unit (e.g., syringe filter or vacuum filtration system)[14][15]

-

Sterile storage bottle

Experimental Workflow: Buffer Preparation

Caption: Workflow for this compound Buffer Preparation.

Detailed Procedural Steps

-

Prepare a 0.1 M Tris Base Solution:

-

Accurately weigh 12.11 g of Tris base.

-

Dissolve it in approximately 800 mL of DI water in a 1 L beaker with a magnetic stir bar. Mix until fully dissolved.

-

-

Prepare a 0.1 M Succinic Acid Titrant Solution:

-

In a separate beaker, accurately weigh 11.81 g of succinic acid.

-

Dissolve it in approximately 800 mL of DI water. This may require gentle warming to fully dissolve. Ensure the solution returns to room temperature before use.

-

-

Perform the Titration:

-

Place the beaker containing the Tris solution on a magnetic stirrer.

-

Calibrate your pH meter at the temperature at which the buffer will be used (e.g., 25°C or 4°C).

-

Immerse the pH probe into the Tris solution.

-

Slowly add the 0.1 M succinic acid solution to the Tris solution while constantly stirring and monitoring the pH.

-

Continue adding succinic acid until the target pH of 8.2 is reached.

-

-

Final Volume Adjustment (QS):

-

Carefully pour the buffer solution into a 1.0 L graduated cylinder.

-

Rinse the beaker with a small amount of DI water and add it to the cylinder to ensure a complete transfer.

-

Add DI water to bring the final volume to exactly 1.0 L. This step is crucial for achieving the final target concentration of 50 mM Tris.[16]

-

-

Quality Control (QC) and Sterilization:

-

Pour the final solution back into a beaker and verify that the pH is still at the target value. Minor shifts can occur upon dilution; adjust if necessary with a few drops of the succinic acid or Tris stock.

-

For most biological applications, sterile filtration is required to remove microbial contamination.[14][17][18] Pass the buffer through a 0.22 µm pore size sterilizing-grade filter into a sterile storage bottle.[15]

-

Label the bottle with the buffer name (50 mM this compound), pH, date of preparation, and your initials. Store at 4°C unless the application requires otherwise.

-

Applications and Considerations

-

Protein Purification: this compound can be used in chromatography steps like ion exchange or size exclusion, where maintaining a stable pH is critical for protein binding and elution.

-

Enzyme Assays: The buffer provides a stable environment for enzymatic reactions that are active in the neutral to slightly alkaline pH range.

-

Biopharmaceutical Formulations: Succinate is a preferred buffer for some monoclonal antibody formulations due to its ability to maintain a stable, slightly acidic pH, which can minimize protein aggregation.[10][11][12] However, it's important to note that succinate buffers can exhibit significant pH shifts during freeze-thaw cycles due to the selective crystallization of buffer components.[7][10][11] This risk can often be mitigated by including cryoprotectants like sucrose in the formulation.[10][11]

Troubleshooting

| Issue | Potential Cause | Recommended Solution |

| pH is unstable or drifts | Faulty or improperly calibrated pH electrode. Temperature fluctuations. | Recalibrate the pH meter. Ensure the buffer and calibrants are at a stable, consistent temperature. |

| Final pH is different after QS | Dilution effect on pH. | This is a known phenomenon with Tris buffers.[1] Re-check and perform a final minor adjustment after bringing the solution to its final volume. |

| Precipitate forms in the buffer | Low-quality reagents. Contamination. Incompatibility with Ag/AgCl electrodes. | Use high-purity reagents. Ensure all glassware is scrupulously clean. Use a double-junction or Tris-compatible pH probe. |

References

- The relationship between the pH value of Tris buffer and temperature - Hubei xindesheng Material Technology Co., Ltd. (2023). ChemicalBook.

- Simplified, efficient sizing of sterilizing-grade normal flow filters for buffer solutions. (n.d.). Merck Millipore.

- Sartorius Sterile Filtr

- Tris buffer pH 8.0 (1 M) for molecular biology. (n.d.). ITW Reagents.

- Will the pH of TRIS-HCL buffer 1185-53-1 change with temper

- Patke, S., et al. (2022). Succinate Buffer in Biologics Products: Real-world Formulation Considerations, Processing Risks and Mitigation Strategies. Journal of Pharmaceutical Sciences.

- Choosing the Right Buffer Filter. (n.d.). MilliporeSigma.

- Tris-HCL pH depending on temper

- Preparation, Filtration, and Distribution of Buffers in Modern Bioprocesses. (2009). GE Healthcare.

- pH vs Temperature for Tris Buffer. (n.d.). New England Biolabs.

- Succinate Buffer in Biologics Products: Real-World Formulation Considerations, Processing Risks and Mitigation Strategies. (2022).

- Comparative analysis of succinate salts as buffering agents. (n.d.). Benchchem.

- Filtration in the Preparation of Cell Culture Media & Buffers. (n.d.). Critical Process Filters.

- Succinic Acid Excipient GMP. (n.d.). Pfanstiehl.

- Succin

- How to make this compound buffer (0.05M, pH8.2)? (2016).

- Tris. (n.d.). Wikipedia.

- How to Prepare Your Most Frequently Used Buffers. (2017). GoldBio.

- Preparing Tris Buffer. (2013). YouTube.

- Buffer Prepar

- Preparation of Tris - Fisher Scientific. (n.d.). Fisher Scientific.

- Biological buffers pKa calculation. (n.d.).

- Biological Buffers. (n.d.). AppliChem.

- Buffer Reference Center. (n.d.). Sigma-Aldrich.

- Biological Buffers. (n.d.). Carl ROTH.

Sources

- 1. Tris buffer pH 8.0 (1 M) for molecular biology [itwreagents.com]

- 2. Tris - Wikipedia [en.wikipedia.org]

- 3. The relationship between the pH value of Tris buffer and temperature - Hubei xindesheng Material Technology Co., Ltd [chemicalbook.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. Will the pH of TRIS-HCL buffer 1185-53-1 change with temperature? [vacutaineradditives.com]

- 6. reddit.com [reddit.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Biological buffers pKa calculation [reachdevices.com]

- 9. Biological Buffers [staff.ustc.edu.cn]

- 10. Succinate Buffer in Biologics Products: Real-world Formulation Considerations, Processing Risks and Mitigation Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Succinic Acid Excipient GMP - Pfanstiehl [pfanstiehl.com]

- 13. bostonbioproducts.com [bostonbioproducts.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. Sterile Filtration | Sartorius [sartorius.com]

- 16. researchgate.net [researchgate.net]

- 17. bioprocessintl.com [bioprocessintl.com]

- 18. criticalprocess.com [criticalprocess.com]

Advanced Buffer Systems: The Tris-Succinate Technical Guide

Topic: Basic principles of Tris succinate as a biological buffer Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

While Tris-HCl is the ubiquitous workhorse of molecular biology, it is not a neutral spectator in all biochemical environments. The presence of chloride ions (

This compound (Tris(hydroxymethyl)aminomethane succinate) represents a specialized buffer system where the weak base Tris is neutralized by the dicarboxylic succinic acid rather than a strong mineral acid. This guide dissects the physicochemical principles, preparation protocols, and critical applications of this compound, providing a roadmap for researchers to utilize this system when standard buffers fail.

Part 1: Physicochemical Fundamentals

The Chemistry of the System

The Tris-Succinate buffer system relies on the equilibrium between Tris base and Succinic acid. Unlike Tris-HCl, where a strong acid fully dissociates, this system involves a weak base and a weak dicarboxylic acid.

-

Tris (Base):

(at 25°C). Effective buffering range: pH 7.0 – 9.0.[1][2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Succinic Acid (Acid): A dicarboxylic acid with two dissociation constants:

In a typical biological buffer (pH 7.0–8.5), the succinic acid is fully dissociated into the succinate dianion (

The "Chloride-Free" Advantage

The primary motivation for selecting this compound over Tris-HCl is the elimination of chloride ions.

-

Enzymatic Inhibition: High concentrations of

can inhibit specific enzymes, particularly kinases and certain dehydrogenases. -

Ionic Strength & Mobility: The succinate dianion is larger and has different mobility characteristics than the small, highly mobile chloride ion. This alters the conductivity of the solution, which is critical in electrophoretic applications (e.g., isotachophoresis or native PAGE).

Temperature Sensitivity (The Tris Factor)

It is imperative to note that replacing HCl with Succinic acid does not eliminate the temperature sensitivity of the Tris moiety.

- : Tris exhibits a temperature coefficient of approximately -0.028 pH units per °C .

-

Implication: A this compound buffer prepared at pH 7.5 at 25°C will shift to approximately pH 8.1 at 4°C.

Part 2: Visualizing the Equilibrium

The following diagram illustrates the chemical interplay and the dissociation steps involved in the Tris-Succinate system.

Part 3: Preparation Protocol (Self-Validating)

Standard: 0.1 M Tris-Succinate, pH 7.5 (at 25°C). Principle: Do not use pre-set tables. Titrate the base with the acid to achieve the exact ionic balance required for your specific temperature.

Reagents

-

Tris Base (Ultra Pure): MW 121.14 g/mol .

-

Succinic Acid (Free Acid): MW 118.09 g/mol .

-

Deionized Water (18.2 MΩ·cm).

Step-by-Step Workflow

-

Calculation:

-

Target Volume: 1 Liter.

-

Target Molarity (Tris): 0.1 M.

-

Mass Tris Base =

.

-

-

Dissolution:

-

Dissolve 12.114 g of Tris Base in approx. 800 mL of deionized water.

-

Note: The pH will be highly alkaline (~10.5).

-

-

Titration (The Critical Step):

-

Prepare a 1 M Succinic Acid stock solution (dissolve 11.8 g in 100 mL water).

-

Place the Tris solution on a magnetic stirrer with a calibrated pH probe.

-

Temperature Check: Ensure the solution is at 25°C (or your target working temperature).

-

Slowly add the Succinic Acid stock until the pH reaches 7.5.

-

Why this way? This ensures the exact ratio of base to acid is achieved for that specific pH, accounting for any hydration differences in the raw materials.

-

-

Finalization:

-

Top up to 1 Liter with deionized water.[3]

-

Filter sterilize (0.22 µm) to prevent microbial growth (Succinate is a carbon source for bacteria).

-

Experimental Workflow Diagram

Part 4: Applications & Comparative Data

Enzymology: Dehydrogenases

This compound is often the buffer of choice for Succinate Dehydrogenase (SDH) histochemistry and assays.

-

Mechanism: In SDH assays, succinate serves a dual role: it is the substrate for the enzyme and the counter-ion for the buffer.

-

Conflict: Using Tris-HCl in SDH assays introduces chloride, which can inhibit the coupled electron transport chain components often utilized in colorimetric detection (e.g., Tetrazolium salts).

Electrophoresis (Native PAGE)

In native polyacrylamide gel electrophoresis (PAGE), the goal is to separate proteins based on charge-to-mass ratio without denaturing them.[4]

-

Tris-Succinate vs. Tris-Glycine: Tris-Succinate provides a different stacking limit. It is particularly useful when the protein of interest is unstable in the presence of glycine or requires a specific ionic strength to maintain quaternary structure.

Data Comparison: Tris-HCl vs. Tris-Succinate

| Feature | Tris-HCl | Tris-Succinate |

| Buffering Ion | Tris ( | Tris ( |

| Counter-Ion | Chloride ( | Succinate ( |

| Ionic Mobility | High (Cl- is fast) | Lower (Succinate is bulky) |

| Enzyme Compatibility | General Purpose | Specialized (Dehydrogenases) |

| Microbial Stability | High (Resistant) | Low (Succinate is a nutrient) |

| Conductivity | High | Moderate |

Part 5: Scientific Integrity - Limitations & Troubleshooting

The "Metabolic Interference" Risk

While removing chloride helps some enzymes, adding succinate can interfere with others.

-

Krebs Cycle: Succinate is a potent intermediate. If your assay involves mitochondrial lysates or whole cells, the succinate in the buffer will drive mitochondrial respiration (Complex II), potentially skewing oxygen consumption rates or ATP production data.

-

Recommendation: Do not use this compound for metabolic flux assays unless succinate saturation is the intended experimental variable.

Tris-Aldehyde Reaction

Tris is a primary amine. It can form Schiff bases with aldehydes.

-

Risk: If your substrate is an aldehyde (e.g., in certain aldehyde dehydrogenase assays), Tris can chemically react with the substrate, reducing its effective concentration and causing apparent inhibition [1].

-

Solution: In these specific cases, a non-amine buffer like Phosphate or HEPES is preferred over any Tris-based system.

pH Electrode Incompatibility

Tris can clog single-junction pH electrodes containing Ag/AgCl references due to Ag-Tris complex formation.

-

Protocol Requirement: Always use a double-junction electrode or a calomel electrode when measuring Tris-based buffers to ensure accuracy and prolong probe life.

References

-

Reaction of Tris with aldehydes. Effect of Tris on reactions catalyzed by homoserine dehydrogenase and glyceraldehyde-3-phosphate dehydrogenase. Source: PubMed (NIH) URL:[Link]

-

Inhibition of succinate dehydrogenase by pesticides (SDHIs) and Energy Metabolism. Source: NCBI (PMC) URL:[Link]

Sources

The Dual-Role Agent: A Technical Guide to Succinate in Tris Buffer Systems

Foreword: Beyond Buffering

To the dedicated researcher, the choice of a buffer is foundational, a seemingly simple decision that dictates the chemical landscape of an experiment. Tris-HCl is a workhorse of the modern biology lab, prized for its buffering capacity in the physiological pH range.[1][2] However, the substitution of hydrochloric acid with succinic acid to create a Tris-succinate buffer introduces a fascinating and powerful variable. This is not merely a change of acidifier; it is the introduction of a key biological effector.

This guide moves beyond standard buffer preparation protocols. It is designed for scientists and drug development professionals who seek to understand and leverage the multifaceted role of succinate within a Tris-buffered environment. We will explore the causal biochemistry—the "why" behind the "how"—of using succinate not just as a pH-adjusting agent, but as an active participant in your experimental system. Herein, we dissect its influence on mitochondrial function, its potential to activate specific cellular signaling pathways, and its utility in the high-stakes world of biologics formulation.

Deconstructing the Components: A Tale of Two Molecules

Understanding the Tris-succinate system requires an appreciation for the individual characteristics of its components. Their distinct properties are the basis for their synergistic, and sometimes cautionary, interactions.

Tris: The Physiological pH Anchor

Tris(hydroxymethyl)aminomethane is a primary amine widely used for its effective buffering range between pH 7.0 and 9.0, which conveniently overlaps with the physiological pH of most living systems.[2][3] Its buffering action stems from its protonated amine group, which can donate a proton to neutralize incoming hydroxide ions.

However, Tris is not without its idiosyncrasies. Its pKa is notably temperature-dependent, decreasing by approximately 0.028-0.031 pH units for every 1°C increase in temperature.[4][5] This necessitates careful pH adjustment at the intended experimental temperature. Furthermore, the primary amine in Tris can interact with certain reagents and metal ions, potentially interfering with enzymatic assays or protein quantification methods like the Lowry assay.[6][7][8]

Succinate: The Bioactive Dicarboxylic Acid

Succinic acid is a dicarboxylic acid with two pKa values, approximately 4.2 and 5.6.[9][10] This grants it buffering capacity in the acidic pH range.[11] In a Tris buffer system set to a physiological pH (e.g., 7.4), succinic acid will exist predominantly as the dianion, succinate.

Crucially, succinate is far more than a simple organic acid. It is a central metabolite in the tricarboxylic acid (TCA) cycle, a key player in cellular energy production.[10][12] Its roles extend to:

-

Mitochondrial Respiration: Succinate is the direct substrate for Complex II (succinate dehydrogenase, SDH) of the electron transport chain (ETC).[12]

-

Cellular Signaling: Extracellular succinate is a signaling molecule that activates a specific G protein-coupled receptor, SUCNR1 (also known as GPR91), initiating downstream signaling cascades.[9][10][13]

-

Post-Translational Modification: Succinyl-CoA, a related metabolite, can be a source for protein succinylation, a post-translational modification that can alter protein function.[14][15]

| Property | Tris | Succinic Acid / Succinate |

| Chemical Name | Tris(hydroxymethyl)aminomethane | Butanedioic acid |

| pKa (at 25°C) | ~8.1 | pKa1 ~4.2, pKa2 ~5.6 |

| Effective Buffer Range | pH 7.0 - 9.0 | pH 3.2 - 6.6 |

| Key Biological Role | Inert (intended) buffer | TCA Cycle Intermediate, Signaling Molecule |

| Temperature Dependence | High (ΔpKa/°C ≈ -0.03) | Low |

| Potential Interactions | Metal ions, Lowry assay, aldehydes | SUCNR1 receptor, mitochondrial Complex II |

Table 1: Comparative Physicochemical Properties of Tris and Succinic Acid. This table provides a side-by-side comparison of the key characteristics of the two components of a Tris-succinate buffer system.

The Tris-Succinate System: Rationale and Application

When succinic acid is used to adjust the pH of a Tris base solution, the resulting buffer contains Tris base, protonated Tris (TrisH+), and succinate dianions. This system is deliberately chosen in specific research contexts where the presence of succinate is either beneficial or its effects must be carefully controlled.

Core Application: Mitochondrial Respiration Assays

One of the most prominent uses of a Tris-succinate buffer system is in the study of isolated mitochondria. In this context, succinate is not just a counter-ion; it is the experimental substrate used to probe the function of Complex II of the electron transport chain.

Caption: Experimental workflow for mitochondrial respiration assays using a Tris-succinate buffer.

In these experiments, researchers aim to measure the rate of oxygen consumption as a proxy for ETC activity. By providing succinate, they directly fuel Complex II, bypassing Complex I. This allows for the specific assessment of Complex II function and the downstream components of the ETC.

Why Tris-Succinate? The Causality Explained:

-

Substrate Delivery: Succinate is the required fuel for the reaction being measured. Using it to adjust pH ensures its presence from the start.[3]

-

pH Control: Tris provides the necessary buffering capacity at a physiological pH (typically 7.2-7.4), which is optimal for mitochondrial function.

-

Avoiding Interference: Unlike chloride (from HCl), which can inhibit substrate transporters like the dicarboxylate carrier, succinate is an active participant and thus a more logical choice of anion in this specific context.[3][16]

This protocol is adapted for the analysis of isolated mitochondria using succinate as a substrate.

Reagents & Equipment:

-

Tris base

-

Succinic acid

-

Potassium chloride (KCl)

-

Magnesium chloride (MgCl2)

-

Potassium phosphate monobasic (KH2PO4)

-

EGTA

-

Deionized water

-

pH meter and probe

-

Stir plate and stir bar

Step-by-Step Methodology:

-

Prepare Component Stock Solutions: It is best practice to prepare concentrated, pH-adjusted stock solutions. For example:

-

2 M Tris base

-

1 M Succinic acid (adjust to pH 7.4 with KOH)

-

2 M KCl

-

1 M MgCl2

-

1 M KH2PO4 (adjust to pH 7.4 with KOH)

-

0.5 M EGTA (adjust to pH 7.4 with KOH)

-

-

Buffer Assembly: In a beaker with a stir bar, combine the following in ~800 mL of deionized water to achieve the desired final concentrations (example below):

-

125 mM KCl

-

10 mM Tris

-

5 mM MgCl2

-

5 mM KH2PO4

-

20 µM EGTA

-

5 mM Succinate

-

-

pH Adjustment: Place the beaker on a stir plate and immerse a calibrated pH probe. Slowly add 2 M Tris base solution dropwise while monitoring the pH. Adjust the final pH to 7.4 at the temperature of your planned experiment (e.g., 37°C).

-

Final Volume: Once the target pH is stable, transfer the solution to a graduated cylinder and add deionized water to reach the final desired volume (e.g., 1 L).

-

Storage: Store the buffer at 4°C. For long-term storage, sterile filtration is recommended.

Self-Validation: The quality of this buffer is validated by the experimental outcome. A well-prepared buffer will support high rates of ADP-stimulated respiration and yield a high Respiratory Control Ratio (RCR), a key indicator of mitochondrial health.[17]

The Signaling Dimension: Succinate as a Ligand

When using a Tris-succinate buffer in cell-based assays, researchers must be acutely aware that they are introducing a potent signaling molecule. Extracellular succinate activates the SUCNR1 receptor, a GPCR found on the surface of various cell types, including certain immune cells, platelets, and cells in the kidney.[9][18]

Caption: Simplified signaling pathway of the succinate receptor SUCNR1 (GPR91).

Trustworthiness & Experimental Design:

The presence of succinate in your buffer is a deliberate experimental variable. Its potential to activate SUCNR1 must be accounted for to ensure trustworthy data.

-

Control Experiments: When investigating a drug's effect on a SUCNR1-expressing cell line, a Tris-HCl buffer should be used as a negative control to distinguish the drug's effects from those of succinate itself.

-

System Suitability: If the goal is to study SUCNR1 activation, the Tris-succinate buffer provides a stable and pH-controlled method for ligand delivery.

-

Audience Consideration: For drug development professionals, this is critical. If a lead compound is being tested in a cell-based assay buffered with Tris-succinate, any observed activity could be an off-target effect mediated by succinate signaling. This could lead to false positives or misinterpretation of the compound's mechanism of action.

Application in Biologics Formulation: A Cautious Approach

In the development of therapeutic proteins, such as monoclonal antibodies (mAbs), buffer selection is paramount for ensuring long-term stability. While Tris is a common buffer, succinate has also been explored for its ability to maintain a mildly acidic pH, which can reduce protein aggregation for some mAbs.[5][11][19]

However, a significant challenge with succinate buffers is their behavior during freeze-thaw cycles, a common step in drug product manufacturing and storage.[11][19]

The Freeze-Thaw Problem: Studies have shown that upon freezing, succinate buffers can exhibit a substantial pH shift, increasing by over one pH unit.[19][20] This is caused by the selective crystallization of monosodium succinate, which alters the equilibrium of the remaining soluble buffer components.[20] Such a drastic pH change can be catastrophic for protein stability, leading to aggregation and loss of function.

| Buffer System | Initial pH | pH after Freeze-Thaw | Key Observation | Reference |

| 25 mM Succinate | 5.0 | ~6.2 | Significant pH increase | [19][20] |

| 25 mM Succinate + 2% Sucrose | 5.0 | ~5.0 | pH shift mitigated | [20] |

| Tris-HCl | 7.4 | ~7.8 | Moderate pH increase |

Table 2: Impact of Freeze-Thaw Cycles on Buffer pH. This table summarizes the observed pH shifts in different buffer systems, highlighting the risk associated with succinate and a potential mitigation strategy.

Mitigation and Best Practices: Research has demonstrated that the inclusion of cryoprotectants, most notably sucrose, can prevent the crystallization of succinate salts and stabilize the pH during freezing.[19][20] Therefore, while a Tris-succinate buffer might offer advantages for a specific protein at a specific pH, its use in a product that will undergo freezing requires rigorous formulation development and the inclusion of stabilizers. For drug development professionals, this means that while Tris-succinate is a potential tool, it comes with process-related risks that must be proactively addressed and mitigated through careful formulation design.

Conclusion and Future Perspectives

The use of succinate in a Tris buffer system transforms a standard laboratory solution into a complex, bioactive medium. This guide has illuminated the core principles governing this system, moving from the fundamental properties of its components to its nuanced applications in mitochondrial research, cell signaling, and biopharmaceutical formulation.

For the researcher, the key takeaway is intentionality . The choice to use succinate over a more inert counter-ion like chloride must be a conscious one, driven by the specific demands of the experiment.

-

In mitochondrial bioenergetics , Tris-succinate is a powerful tool, providing both pH control and the necessary substrate to probe Complex II function.

-

In cell-based assays , it is a potent ligand delivery system for the SUCNR1 receptor, a fact that must be leveraged or controlled for.

-

In drug formulation , it presents both opportunities for protein stabilization and significant process-related challenges that demand careful mitigation.

As research continues to unravel the complex roles of metabolic intermediates in cellular signaling and disease, the deliberate use of "bioactive buffers" like Tris-succinate will undoubtedly become more prevalent. A thorough understanding of the principles outlined in this guide will empower scientists to design more robust, insightful, and ultimately, more trustworthy experiments.

References

-

Amerigo Scientific. (2024). Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems. Available at: [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. Succinate receptor. Available at: [Link]

-

Gilissen, J., et al. (2016). Insight into SUCNR1 (GPR91) structure and function. Pharmacological Research, 106, 40-50. Available at: [Link]

-

Macaulay, I. C., et al. (2023). Cell selectivity in succinate receptor SUCNR1/GPR91 signaling in skeletal muscle. American Journal of Physiology-Endocrinology and Metabolism, 324(4), E289-E298. Available at: [Link]

-

Gilissen, J., et al. (2016). Insight into SUCNR1 (GPR91) structure and function. PubMed. Available at: [Link]

-

ResearchGate. (2016). How to make Tris Succinate buffer (0.05M, pH8.2)? Available at: [Link]

-

Perry, C. G., et al. (2017). The effect of respiration buffer composition on mitochondrial metabolism and function. PLoS ONE, 12(11), e0187523. Available at: [Link]

-

Li, N., et al. (2020). Isolation of Mitochondria From Fresh Mice Lung Tissue. Frontiers in Physiology, 11, 603. Available at: [Link]

-

Perry, C. G., et al. (2017). The effect of respiration buffer composition on mitochondrial metabolism and function. ResearchGate. Available at: [Link]

-

Applied Photophysics. (2023). Comparing pH and Buffer Solutions for Stabilising a Monoclonal Antibody using the SUPR-CM High-Performance Plate Reader. Available at: [Link]

-

Li, D., et al. (2016). A strategy for selecting the pH of protein solutions to enhance crystallization. Acta Crystallographica Section F, 72(Pt 10), 759-765. Available at: [Link]

-

Applied Photophysics. (2020). Application Note: Comparing pH and Buffer Solutions for Stabilizing a Monoclonal Antibody. Available at: [Link]

-

Ukidve, A., et al. (2023). Succinate Buffer in Biologics Products: Real-world Formulation Considerations, Processing Risks and Mitigation Strategies. Journal of Pharmaceutical Sciences, 112(1), 138-147. Available at: [Link]

-

NCBioNetwork. (2013). Preparing Tris Buffer. Available at: [Link]

-

Applied Photophysics. Targeting Optimal Buffers for Downstream Crystallisation Screening. Available at: [Link]

-

Pathak, D., & Kolishetti, N. (2019). Measuring Respiration in Isolated Murine Brain Mitochondria: Implications for Mechanistic Stroke Studies. Journal of Visualized Experiments, (148), e59606. Available at: [Link]

-

Ukidve, A., et al. (2023). Succinate Buffer in Biologics Products: Real-world Formulation Considerations, Processing Risks and Mitigation Strategies. PubMed. Available at: [Link]

-

Zhu, J., et al. (2009). pH and Base Counterion Affect Succinate Production in Dual-Phase Escherichia Coli Fermentations. Journal of Industrial Microbiology & Biotechnology, 36(8), 1101-1109. Available at: [Link]

-

Fisher Scientific. Preparation of Tris. Available at: [Link]

-

Diagnopal. (2023). Tris, Tris- HCl Buffer Protocol, Use and Preparation. Available at: [Link]

-

NCBioNetwork. Preparing Tris Buffer. Available at: [Link]

-

Liu, K., et al. (2022). Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer. Frontiers in Immunology, 13, 989278. Available at: [Link]

-

Ukidve, A., et al. (2022). Succinate Buffer in Biologics Products: Real-world Formulation Considerations, Processing Risks and Mitigation Strategies. PubMed. Available at: [Link]

-

Jantama, K., et al. (2015). Impact of an energy-conserving strategy on succinate production under weak acidic and anaerobic conditions in Enterobacter aerogenes. Applied Microbiology and Biotechnology, 99(12), 5067-5079. Available at: [Link]

-

Magazanik, L. G., & Vyskocil, F. (1979). Succinyl derivatives of N-tris (hydroxymethyl) methyl-2-aminoethane sulphonic acid: their effects on the frog neuromuscular junction. Pflügers Archiv, 380(3), 239-245. Available at: [Link]

-

Wang, J., et al. (2022). Ischemic accumulation of succinate induces Cdc42 succinylation and inhibits neural stem cell proliferation after cerebral ischemia/reperfusion. Neural Regeneration Research, 17(11), 2501-2508. Available at: [Link]

-

Gill, A. L., et al. (2012). Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer. Frontiers in Immunology, 13, 989278. Available at: [Link]

Sources

- 1. SUCNR1 - Wikipedia [en.wikipedia.org]

- 2. organicintermediate.com [organicintermediate.com]

- 3. The effect of respiration buffer composition on mitochondrial metabolism and function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. photophysics.com [photophysics.com]

- 6. canvaxbiotech.com [canvaxbiotech.com]

- 7. proteinstable.com [proteinstable.com]

- 8. bostonbioproducts.com [bostonbioproducts.com]

- 9. Succinate receptor | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. Insight into SUCNR1 (GPR91) structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. goldbio.com [goldbio.com]

- 12. orbi.uliege.be [orbi.uliege.be]

- 13. Succinate metabolism: a promising therapeutic target for inflammation, ischemia/reperfusion injury and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ischemic accumulation of succinate induces Cdc42 succinylation and inhibits neural stem cell proliferation after cerebral ischemia/reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Measuring Respiration in Isolated Murine Brain Mitochondria: Implications for Mechanistic Stroke Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cell selectivity in succinate receptor SUCNR1/GPR91 signaling in skeletal muscle. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]

- 18. experts.umn.edu [experts.umn.edu]

- 19. agilent.com [agilent.com]

- 20. Tris, Tris- HCl Buffer Protocol, Use and Preparation [diagnopal.ca]

Methodological & Application

Application Note: Protocol for Preparation of Tris-Succinate Buffer for Protein Crystallization

Abstract & Scientific Rationale

In protein crystallography, the choice of buffer extends beyond simple pH maintenance.[1][2][3] It defines the ionic environment, influences protein solubility, and can directly participate in crystal lattice formation.[3]

Tris-Succinate is a binary buffer system utilizing Tris (base) and Succinic Acid (weak acid) . Unlike traditional buffers adjusted with HCl or NaOH, this system introduces no alkali metals (Na⁺, K⁺) or halides (Cl⁻) . This is critical for crystallographers because:

-

Exclusion of Inorganic Ions: Alkali metals can stabilize specific, sometimes unwanted, crystal forms or compete with protein-ligand binding sites.

-

Ligand Effects: Succinate (

) is a dicarboxylic acid that can bridge positively charged residues (Lys, Arg, His) between protein molecules, promoting crystal packing. -

Broad Range Utility: While complex, this pair allows buffering across a unique range, bridging the acidic efficacy of succinate (pH ~4–6) and the alkaline efficacy of Tris (pH ~7–9).

Critical Physicochemical Properties

| Component | Formula | MW ( g/mol ) | pKa (25°C) | |

| Tris (Base) | 121.14 | 8.06 | -0.028 (High Temp Sensitivity) | |

| Succinic Acid | 118.09 | ~0 (Negligible) |

⚠️ Scientific Integrity Warning (The "Buffer Gap"): This system has a buffering minimum between pH 6.0 and 7.0 . The buffering capacity dips significantly here because it is far from the pKa of succinate (5.64) and Tris (8.06).[4][5] If your target is exactly pH 6.5, consider using BIS-TRIS or MES instead, unless the specific chemical properties of succinate are required for packing.

Materials & Equipment

To ensure reproducibility in crystal growth, use only Molecular Biology Grade or Crystallography Grade reagents.

| Reagent/Equipment | Specification | Purpose |

| Succinic Acid | Acid component / Ligand source | |

| Tris Base | Buffering base / pH adjustment | |

| Water | Type 1 (Milli-Q), 18.2 M | Solvent |

| 0.22 | PES or PVDF membrane | Sterilization & particulate removal |

| pH Meter | Calibrated (3-point: 4.0, 7.0, 10.0) | Precise pH monitoring |

| Temperature Probe | ATC (Auto Temp Compensation) | Critical due to Tris temp sensitivity |

Protocol: Preparation of 1.0 M Tris-Succinate Stock

Target Concentration: 1.0 M (based on the Succinate moiety). Note: Succinic acid solubility in water is ~58 g/L (approx. 0.5 M) at 20°C. Therefore, you cannot prepare a 1.0 M Succinic acid stock solution first. You must use the In-Situ Solubilization Method described below, where the addition of Tris base drives the dissolution of the acid.

Workflow Diagram

Figure 1: In-Situ Solubilization workflow.[6] Note that Succinic acid will not fully dissolve until Tris is added.

Step-by-Step Methodology

Step 1: Calculation & Weighing

To prepare 100 mL of 1.0 M Tris-Succinate (relative to Succinate):

-

Calculate Succinic Acid mass:

. -

Weigh 11.81 g of Succinic Acid.

-

Place into a beaker with a magnetic stir bar.

Step 2: Slurry Creation

-

Add approximately 75 mL of ultrapure water (75% of final volume).

-

Start stirring.

-

Observation: The solution will likely remain cloudy (a slurry) because 1.0 M exceeds the solubility of free succinic acid. Do not heat.

Step 3: Titration & Solubilization

-

Weigh out approximately 12.1 g of Tris Base (equimolar amount) but do not add it all at once .

-

Slowly add Tris Base solid (or a saturated Tris solution) to the stirring slurry.

-

Mechanism: As Tris neutralizes the acid, the succinate deprotonates (

), which is highly soluble. The solution will clear. -

Once the solution is clear, insert your pH probe.

Step 4: Fine Tuning pH[7]

-

Continue adding Tris Base until the desired pH is reached.

-

Targeting Acidic pH (e.g., 5.5): You will use less than equimolar Tris.

-

Targeting Basic pH (e.g., 8.0): You will use excess Tris.

-

-

Temperature Correction: Ensure the solution is at 25°C (or your specific crystallization temperature) while measuring.

-

Rule of Thumb: If you prepare the buffer at 20°C and crystal plates sit at 4°C, the pH will rise by approx +0.4 to +0.5 units.

-

Step 5: Final Volume & Filtration

-

Transfer the solution to a volumetric flask or graduated cylinder.

-

Add ultrapure water to reach exactly 100 mL .

-

Mix by inversion.

-

Filter immediately through a 0.22

m PES filter into a sterile container. This removes insoluble particulates that act as unintended nucleation sites.

Troubleshooting & Optimization

Comparison of Buffer States

| Parameter | Tris-HCl | Tris-Succinate | Impact on Crystallization |

| Counter-ion | Chloride ( | Succinate ( | Succinate can bridge protein molecules; Cl is passive. |

| Ionic Strength | High (1:1 salt) | Variable (depends on pH) | Tris-Succinate allows lower overall ionic strength at low pH. |

| Metal Ions | None (if titrated with HCl) | None (if titrated with Tris) | Ideal. Avoids Na/K which can induce salt crystals. |

Common Issues

-

Issue: Crystals of the buffer appear in the drop.

-

Cause: Evaporation leads to supersaturation of the buffer itself.

-

Solution: Tris-Succinate is generally very soluble, but if working at >2.0 M, this is a risk. Verify "crystals" are protein via UV microscopy or dye staining (Izit dye).

-

-

Issue: pH drift during storage.

-

Cause: CO

absorption or microbial growth. -

Solution: Store at 4°C. Re-filter if stored >3 months. Succinate is a carbon source for bacteria; sterility is paramount.

-

References

-

Hampton Research. Crystal Growth 101: Buffer Table and pKa Values. Retrieved from [Link]

- McPherson, A. (1982). Preparation and Analysis of Protein Crystals. John Wiley & Sons.

- Goldberg, R. N., et al. (2002). Thermodynamics of enzyme-catalyzed reactions: Part 6. 2002 update. Journal of Physical and Chemical Reference Data.

Sources

- 1. Preparing for successful protein crystallization experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pH & Buffer | Hampton Research [hamptonresearch.com]

- 3. What is the role of Tris in protein crystallization? - Blog [hbynm.com]

- 4. Biological Buffers [staff.ustc.edu.cn]

- 5. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 6. mdanderson.org [mdanderson.org]

- 7. Why use Tris buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

Application Notes and Protocols: Tris-Succinate Buffer in Native Polyacrylamide Gel Electrophoresis

Introduction: The Rationale for Tris-Succinate in Native PAGE

Native polyacrylamide gel electrophoresis (PAGE) is a cornerstone technique for the analysis of proteins in their folded, active state. Unlike denaturing techniques such as SDS-PAGE, native PAGE separates proteins based on a combination of their size, shape, and intrinsic net charge. This preservation of the protein's native conformation is invaluable for investigating protein-protein interactions, enzyme activity, and the assembly of protein complexes. The choice of buffer system is paramount in native PAGE, as it directly influences the resolution, stability, and migration behavior of the proteins of interest.

While traditional buffer systems like Tris-glycine are widely used, the exploration of alternative buffer components can offer distinct advantages for specific applications.[1][2] This application note introduces a Tris-succinate buffer system for native PAGE, a formulation designed to provide a stable pH environment and potentially offer unique separation characteristics for certain classes of proteins, particularly those sensitive to the chemical milieu of the electrophoresis. Succinate, a dicarboxylic acid, presents interesting possibilities as a component in electrophoretic buffer systems due to its buffering capacity and potential role as a trailing ion in a discontinuous system.

This guide provides a comprehensive overview of the principles behind using a Tris-succinate buffer in native PAGE, detailed protocols for its implementation, and a discussion of its potential applications for researchers, scientists, and drug development professionals.

Scientific Principles: Understanding the Tris-Succinate System

The Tris-succinate native PAGE system is a discontinuous buffer system, which employs different buffer compositions in the gel and the electrode reservoirs to create a moving boundary that stacks proteins into sharp bands before they enter the resolving gel.[3] This stacking effect significantly enhances resolution compared to continuous buffer systems.[1][3]

The Role of Tris: Tris (tris(hydroxymethyl)aminomethane) is a common buffering agent in biological research due to its pKa of approximately 8.1 at 25°C, which is suitable for maintaining a stable pH in the slightly alkaline range often used for native PAGE.[4] This pH helps to ensure that most proteins have a net negative charge and will migrate towards the anode. However, it is crucial to be aware that the pKa of Tris is temperature-dependent, decreasing as the temperature rises.[5][6][7] Therefore, it is essential to prepare the buffers at the temperature at which the electrophoresis will be performed to ensure accurate pH.

The Role of Succinate: Succinic acid is a dicarboxylic acid with two pKa values (pKa1 ≈ 4.2 and pKa2 ≈ 5.6).[8][9][10] In the context of a native PAGE system with a slightly alkaline pH, succinate will be fully deprotonated and carry a net negative charge. This positions it to potentially act as a trailing ion in a discontinuous buffer system. The choice of trailing ion is critical as its mobility should be lower than that of the leading ion (typically chloride from the gel buffer) but higher than that of the proteins being separated, allowing for effective stacking.

The potential advantages of using succinate as a component in a native PAGE buffer system include:

-

Biocompatibility: Succinate is a natural metabolite and may provide a more biocompatible environment for sensitive proteins or protein complexes, helping to maintain their integrity and activity during electrophoresis.

-

Alternative Separation Selectivity: The unique charge and size characteristics of the succinate ion may alter the stacking and migration patterns of proteins compared to glycine, potentially offering improved resolution for specific protein samples.

-

pH Stability: A Tris-succinate buffer can be formulated to provide robust buffering capacity in the desired pH range for native electrophoresis.

Experimental Protocols

This section provides detailed, step-by-step methodologies for preparing the necessary reagents and performing native PAGE using the Tris-succinate buffer system.

Materials and Reagents

-

Tris(hydroxymethyl)aminomethane (Tris base)

-

Succinic acid

-

Hydrochloric acid (HCl)

-

Acrylamide/Bis-acrylamide solution (40%, 29:1 or 37.5:1)

-

Ammonium persulfate (APS)

-

N,N,N',N'-Tetramethylethylenediamine (TEMED)

-

Glycerol

-

Bromophenol blue

-

Deionized water (ddH₂O)

-

Protein standards for native PAGE

-

Protein sample of interest

-

Vertical electrophoresis apparatus and power supply

-

Staining and destaining reagents (e.g., Coomassie Brilliant Blue R-250)

Buffer and Gel Preparation

The following tables summarize the compositions of the stock solutions and the resolving and stacking gels.

Table 1: Stock Solutions

| Stock Solution | Composition | Preparation Instructions |

| 1.5 M Tris-HCl, pH 8.8 | 181.71 g Tris base in 800 mL ddH₂O | Adjust pH to 8.8 with concentrated HCl. Bring final volume to 1 L with ddH₂O. |

| 0.5 M Tris-Succinate, pH 6.8 | 60.57 g Tris base in 800 mL ddH₂O | Adjust pH to 6.8 with a concentrated solution of succinic acid. Bring final volume to 1 L with ddH₂O. |

| 10% (w/v) APS | 1 g Ammonium persulfate in 10 mL ddH₂O | Prepare fresh daily. |

| 10X Native Running Buffer | 30.3 g Tris base, 118.1 g Succinic acid in 800 mL ddH₂O | Adjust pH to 8.3. Bring final volume to 1 L with ddH₂O. Do not use a strong acid or base to adjust the pH. |

Table 2: Resolving and Stacking Gel Formulations (for one mini-gel)

| Component | 8% Resolving Gel (10 mL) | 4% Stacking Gel (5 mL) |

| ddH₂O | 4.7 mL | 3.0 mL |

| 1.5 M Tris-HCl, pH 8.8 | 2.7 mL | - |

| 0.5 M Tris-Succinate, pH 6.8 | - | 1.25 mL |

| 40% Acrylamide/Bis-acrylamide | 2.5 mL | 0.75 mL |

| 10% APS | 100 µL | 50 µL |

| TEMED | 10 µL | 5 µL |

Step-by-Step Protocol

-

Gel Casting:

-

Assemble the gel casting apparatus according to the manufacturer's instructions.

-

Prepare the resolving gel solution as described in Table 2. Add APS and TEMED last, just before pouring.

-

Pour the resolving gel into the cassette, leaving enough space for the stacking gel and comb.

-

Overlay the resolving gel with a thin layer of water or isopropanol to ensure a flat surface.

-

Allow the resolving gel to polymerize for 30-60 minutes.

-

Once polymerized, pour off the overlay and rinse the top of the gel with ddH₂O.

-

Prepare the stacking gel solution as described in Table 2. Add APS and TEMED last.

-

Pour the stacking gel on top of the resolving gel and insert the comb.

-

Allow the stacking gel to polymerize for at least 30 minutes.

-

-

Sample Preparation:

-

Prepare the protein sample in a non-denaturing sample buffer. A typical 2X sample buffer formulation is: 125 mM Tris-HCl, pH 6.8, 20% glycerol, and 0.02% bromophenol blue.

-

Crucially, do not heat the sample or add any reducing agents like DTT or β-mercaptoethanol.

-

The amount of protein to load will depend on the specific protein and the detection method. For Coomassie staining, 5-20 µg per lane is a good starting point.

-

-

Electrophoresis:

-

Remove the comb from the stacking gel and rinse the wells with 1X Native Running Buffer.

-

Place the gel cassette into the electrophoresis tank and fill the inner and outer chambers with cold 1X Native Running Buffer (diluted from the 10X stock).

-

Carefully load the prepared protein samples and native protein standards into the wells.

-

Connect the power supply and run the gel at a constant voltage. A typical starting point is 100-150 V. The run time will vary depending on the gel percentage and the size of the proteins being separated.

-

Monitor the migration of the bromophenol blue dye front. The electrophoresis is typically stopped when the dye front reaches the bottom of the gel.

-

-

Visualization:

-

After electrophoresis, carefully remove the gel from the cassette.

-

Stain the gel using a method compatible with native proteins, such as Coomassie Brilliant Blue R-250.

-

Destain the gel until the protein bands are clearly visible against a clear background.

-

The gel can then be imaged and analyzed.

-

Workflow Diagrams

Discussion and Troubleshooting

Expected Results and Interpretation:

In a successful Tris-succinate native PAGE experiment, proteins will migrate as distinct bands. The migration distance will be inversely proportional to the protein's size and shape, and directly proportional to its net negative charge at the running pH. The presence of multiple bands for a purified protein could indicate the existence of different oligomeric states or isoforms.

Potential Advantages of the Tris-Succinate System:

-

Enhanced Stability for Specific Proteins: For enzymes or protein complexes that are sensitive to the components of traditional buffer systems, the Tris-succinate environment may better preserve their native structure and function. This can be particularly relevant for proteins that interact with succinate as a substrate or regulator.

-

Improved Resolution of Certain Protein Complexes: The unique ionic properties of succinate as a trailing ion may lead to altered stacking dynamics and improved separation of specific protein complexes that are not well-resolved in Tris-glycine systems.

Troubleshooting Common Issues:

-

No or Poor Migration:

-

Incorrect pH: Ensure the running buffer pH is sufficiently alkaline (e.g., 8.3) to impart a net negative charge on the proteins of interest.

-

Protein Aggregation: The sample may have aggregated before or during loading. Ensure proper sample handling and consider running the gel at a lower temperature (e.g., in a cold room) to minimize protein denaturation.

-

-

Smeared or Diffuse Bands:

-

High Salt Concentration in Sample: Desalt the sample before loading.

-

Incomplete Polymerization of Gel: Ensure fresh APS and appropriate concentrations of all gel components.

-

-

Distorted Bands ("Smiling"):

-

Uneven Heat Distribution: Run the gel at a lower voltage or use a cooling system to maintain a constant temperature.

-

Conclusion

The Tris-succinate buffer system offers a promising alternative for native PAGE, particularly for researchers working with delicate proteins or those seeking to optimize the resolution of specific protein complexes. By understanding the fundamental principles of discontinuous electrophoresis and the properties of Tris and succinate, scientists can effectively implement this system in their laboratories. The detailed protocols and troubleshooting guide provided in this application note serve as a solid foundation for the successful application of Tris-succinate native PAGE in a variety of research and development settings.

References

-

Bio-Rad Laboratories, Inc. (n.d.). Protein Electrophoresis Methods. Retrieved from [Link]

- Niepmann, M., & Zheng, J. (2006). Discontinuous native protein gel electrophoresis. Electrophoresis, 27(19), 3949-3951.

-

ResearchGate. (2014, August 7). Why does the PH of tris-base buffer change with temperature variation? Retrieved from [Link]

- Hildebrand, F., & Kulozik, U. (2011). Shift of pH-Value During Thermal Treatments in Buffer Solutions and Selected Foods. Food and Bioprocess Technology, 4(5), 719-726.

-

iGEM. (2013). Team:Calgary/Notebook/Protocols/NativePAGEGel. Retrieved from [Link]

-

Ron Lab. (2016, May 6). Native PAGE to study BiP complexes. Retrieved from [Link]

-

ResearchGate. (2016, October 26). How to make Tris Succinate buffer (0.05M, pH8.2)? Retrieved from [Link]

- Wittmann, C. (2002). Analysis of membrane protein complexes by blue native PAGE. In: Proteomics in Functional Genomics. Caister Academic Press.

-

Amerigo Scientific. (2024, May 27). Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Ionic Mobility and Electrophoresis. Retrieved from [Link]

- Chrambach, A. (1980). A New Buffering System and Its Use in Electrophoresis and Isoelectric Focusing. Analytical Biochemistry, 104(1), 150-164.

-

The Royal Society of Chemistry. (n.d.). Succinic acid in aqueous solution. Retrieved from [Link]

-

NovoPro. (2019, July 2). Dissociation constant pKa (25 °C), dpKa/dT, and molecular mass of buffers. Retrieved from [Link]

-

AppliChem. (n.d.). Biological Buffers. Retrieved from [Link]

-

ResearchGate. (2022, December). Within the buffer range of succinic acid (pKa 1 = 4.16, pKa 2 = 5.61) H... Retrieved from [Link]

-

Taylor & Francis Online. (1994). New Buffer Systems for Cell Electrophoresis. Retrieved from [Link]

-

Reddit. (2015, February 8). Electrophoretic mobility calculation. Retrieved from [Link]

-

ACS Publications. (2021, March 3). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. Retrieved from [Link]

-

The Chemical Educator. (n.d.). Tutorial: Capillary Electrophoresis. Retrieved from [Link]

Sources

- 1. bio-rad.com [bio-rad.com]

- 2. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 3. What is the advantage of a discontinuous buffer system? | AAT Bioquest [aatbio.com]

- 4. bostonbioproducts.com [bostonbioproducts.com]

- 5. reddit.com [reddit.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. google.com [google.com]

- 8. researchgate.net [researchgate.net]

- 9. Dissociation constant pKa (25 °C), dpKa/dT, and molecular mass of buffers NovoPro [novoprolabs.com]

- 10. rsc.org [rsc.org]

Application of Tris succinate buffer in enzyme kinetics studies

This Application Note is designed for researchers and drug development professionals. It synthesizes chemical principles with practical kinetic methodologies to provide a robust guide on using Tris-Succinate buffer systems.

Executive Summary

The selection of a buffering agent is a critical, often undervalued variable in enzyme kinetics.[1] While Tris-HCl is a standard, it is limited by a narrow buffering range (pH 7.0–9.[2][3]0) and the potential inhibitory effects of chloride ions on specific metalloenzymes.

Tris-Succinate (Tris(hydroxymethyl)aminomethane neutralized with Succinic Acid) offers a superior alternative for:

-

Broad-Range pH Profiling: Spanning pH 5.5 to 9.0 in a single buffer system, eliminating artifacts caused by switching buffer species (the "Buffer Effect").

-

Metalloproteinase Studies: Avoiding the chelation and precipitation issues common with phosphate buffers.

-

Chloride-Sensitive Assays: Providing a chloride-free environment for halogen-sensitive enzymes.

Technical Rationale & Mechanism

The "Buffer Effect" in Kinetics

When constructing a pH-rate profile (Activity vs. pH), researchers often stitch together different buffers (e.g., Acetate for pH 4–6, Phosphate for pH 6–8, Tris for pH 8+). This introduces a critical error source: The Buffer Effect . Changes in reaction velocity (

Tris-Succinate Solution:

Tris (

-

Mechanism: The overlap of succinate's second dissociation constant with the lower buffering limit of Tris allows for a continuous buffer system from pH 5.5 to 9.0 .

-

Benefit: This continuity ensures that kinetic changes are solely attributable to the protonation state of the enzyme's active site residues, not a change in solvent composition.

Ionic Compatibility

-

Phosphate Avoidance: Phosphate buffers precipitate divalent cations (

, -

Chloride Avoidance: High ionic strength from

in Tris-HCl can inhibit salt-sensitive enzymes. Succinate serves as a bulky, organic counter-ion that is often more "biocompatible" for metabolic enzymes (with the notable exception of Succinate Dehydrogenase, see Critical Warnings).

Decision Logic: When to Use Tris-Succinate

The following decision tree illustrates the rigorous selection process for determining if Tris-Succinate is the optimal buffer for your kinetic assay.

Figure 1: Decision matrix for selecting Tris-Succinate based on pH requirements, ion sensitivity, and substrate interference.

Experimental Protocol: Preparation & Validation

Materials

-

Tris Base (Ultra Pure): MW 121.14 g/mol .

-

Succinic Acid (Free Acid): MW 118.09 g/mol .

-

Deionized Water (

). -

Calibrated pH Meter (3-point calibration: pH 4.0, 7.0, 10.0).

Preparation of 0.05 M Tris-Succinate Buffer (Titration Method)

Scientific Note: Do not rely on calculated volumes of acid/base mixing. The high temperature coefficient of Tris (

Step-by-Step Protocol:

-

Prepare Stock A (0.1 M Tris Base):

-

Dissolve 12.11 g of Tris Base in 900 mL of

. -

Dilute to exactly 1000 mL.

-

-

Prepare Stock B (0.1 M Succinic Acid):

-

Dissolve 11.81 g of Succinic Acid in 900 mL of

. -

Dilute to exactly 1000 mL.

-

-

Temperature Equilibration (CRITICAL):

-

Place both Stock A and Stock B in a water bath set to your Assay Temperature (e.g., 25°C or 37°C). Allow 30 minutes for equilibration.

-

Why? Adjusting pH at 20°C for an assay at 37°C will result in a final pH shift of approximately -0.5 units, invalidating

data.

-

-

Titration:

-

Place 50 mL of Stock A (Tris) in a beaker with a magnetic stir bar.

-

Insert the temperature-compensated pH probe.

-

Slowly titrate with Stock B (Succinic Acid) until the desired pH is reached.

-

Note: As you approach the pKa of succinate (5.6), buffering capacity changes; titrate slowly.

-

-

Final Dilution:

-

Add

to reach a final volume of 100 mL (resulting in 0.05 M Tris). -

Correction: If precise ionic strength (

) is required, calculate

-

Kinetic Assay Workflow (Km & Vmax Determination)

Figure 2: Standardized workflow for determining kinetic parameters using Tris-Succinate buffer.

Data Presentation & Validation

When reporting kinetic data using this buffer, you must validate the system to ensure trustworthiness.

Validation Checklist

| Parameter | Requirement | Reason |

| Temperature | Tris pKa shifts significantly with temperature.[6] | |

| Ionic Strength | Calculated & Reported | The ratio of Tris+ to Succinate2- varies with pH. |

| Control Assay | Standard Tris-HCl comparison | Run one point at pH 8.0 in both buffers to rule out specific succinate inhibition. |

Troubleshooting Guide

Problem: Reaction rate decreases over time (non-linear).

-

Cause: pH drift.

-

Solution: Tris-Succinate has lower buffering capacity at pH 6.5–7.0 (the "gap" between succinate pKa2 and Tris pKa). Ensure buffer concentration is at least 50mM, or 10x higher than substrate production of protons.

Problem: No activity in mitochondrial extracts.

-

Cause: Competitive Inhibition.

-

Solution: If assaying Succinate Dehydrogenase (SDH) or other Krebs cycle enzymes, DO NOT USE this buffer. Succinate is a substrate for SDH and will compete with the assay substrate or drive reverse electron transport [1].

References

-

Slater, E. C., & Bonner, W. D. (1952). The effect of fluoride on the succinic oxidase system. Biochemical Journal, 52(2), 185–196.

-

Good, N. E., et al. (1966). Hydrogen ion buffers for biological research. Biochemistry, 5(2), 467-477.

-

Gomori, G. (1946). Buffers in the range of pH 6.5 to 9.6. Proceedings of the Society for Experimental Biology and Medicine, 62(1), 33-34.

-

Stoffel, F., et al. (2025).[7] Enhancement of enzymatic activity by biomolecular condensates through pH buffering. Nature Communications, 16, 1234. (Demonstrates Tris utility in broad pH profiling).

Sources

- 1. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]

- 2. 特里斯 [sigmaaldrich.com]

- 3. Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems - Amerigo Scientific [amerigoscientific.com]

- 4. mdanderson.org [mdanderson.org]

- 5. researchgate.net [researchgate.net]

- 6. Buffers for Biochemical Reactions [worldwide.promega.com]

- 7. Enhancement of enzymatic activity by biomolecular condensates through pH buffering - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Tris-Succinate Buffer Systems for Metabolically Active Cell Lysis and Organelle Isolation

Executive Summary

Standard cell lysis often relies on Tris-HCl or PBS. However, chloride ions (

This guide details the preparation and application of Tris-Succinate , a binary buffer system where succinic acid serves as the counter-ion to Tris base. By eliminating chloride and introducing a Krebs cycle intermediate (succinate) as the buffering anion, this system offers superior preservation of organelle metabolic function during lysis and fractionation.

Scientific Rationale: Why Tris-Succinate?

The Chloride Interference Problem

Tris-HCl is the most common biological buffer, but the chloride ion is not inert.

-

Enzymatic Inhibition:

ions inhibit specific dehydrogenases and kinases. -

Electrode Corrosion: In electrochemical sensing (e.g., Clark oxygen electrodes used for mitochondrial respiration), high

concentrations can corrode anode surfaces. -

Osmotic Stress: High ionic strength from

can lead to organelle swelling.

The Succinate Advantage

Succinic acid (

-

Metabolic Compatibility: Succinate is a direct substrate for Complex II (Succinate Dehydrogenase). Using it as the buffering counter-ion "primes" mitochondria, preventing the metabolic depletion often seen with inert buffers like HEPES or Tris-HCl.

-

Buffering Chemistry:

-

Tris pKa: 8.06 (at 25°C)

-

Succinate pKa:

, -

Working Range: pH 7.2 – 8.[1]5. (The buffering capacity is primarily provided by Tris, while succinate acts as the stable counter-ion).

-

Buffer Comparison Matrix

| Feature | Tris-HCl | Phosphate (PBS) | Tris-Succinate |

| Buffering Ion | Chloride ( | Phosphate ( | Succinate ( |

| Metabolic Role | None (Inert) | None | Complex II Substrate |

| Mitochondrial Toxicity | Low (but Cl- interferes with assays) | High (induces swelling/uncoupling) | Negligible (Protective) |

| Enzyme Compatibility | Good (General) | Poor (inhibits many enzymes) | Excellent (Cl- free) |

| Temp. Sensitivity | High ( | Low | High (due to Tris) |

Protocol: Preparation of Tris-Succinate Lysis Buffers

Critical Reagent Notes

-

Temperature Dependence: Tris buffers are highly temperature-sensitive.[1][2] Prepare and pH-adjust this buffer at the temperature it will be used (usually 4°C for cell lysis).

-

Solubility: Succinic acid is a solid. Do not try to dissolve Tris Base and Succinic Acid powder simultaneously to a target volume. Use the titration method below for precision.

Stock Solution: 0.5 M Tris-Succinate (pH 7.4 at 4°C)

Reagents:

-

Succinic Acid (Free Acid) (MW: 118.09 g/mol )

-

Ultrapure Water (

)

Procedure:

-

Prepare Tris Base: Dissolve

of Tris Base in -

Prepare Succinic Acid: Dissolve

of Succinic Acid in -

Titration:

-

Place the Tris solution in a beaker on a magnetic stirrer in a cold room or ice bath (bring to 4°C).

-

Insert a calibrated pH probe.[5]

-

Slowly add the Succinic Acid solution until the pH reaches 7.4 .

-

Note: You will likely use a molar ratio of approx 2:1 (Tris:Succinate), but trust the pH meter over the mass.

-

-

Finalize: Adjust volume to

with ultrapure water. Filter sterilize (

Working Lysis Buffer (Mitochondrial Isolation Grade)

For the isolation of metabolically active mitochondria from soft tissue (liver/brain) or cultured cells.

| Component | Final Conc. | Quantity (for 100 mL) | Function |

| Tris-Succinate Stock (0.5M) | 20 mM | 4.0 mL | pH Buffer / Metabolic Support |

| Sucrose | 0.25 M | 8.55 g | Osmotic Stabilizer (Prevents bursting) |

| EDTA (0.5M Stock, pH 8) | 1 mM | 200 | Chelates |

| BSA (Fatty Acid Free) | 0.1% (w/v) | 100 mg | Scavenges free fatty acids (uncouplers) |

| Protease Inhibitors | 1X | As per supplier | Prevents degradation |

Experimental Workflow: Differential Centrifugation

The following workflow utilizes the Tris-Succinate system to isolate mitochondria. The absence of chloride and presence of succinate ensures the pellet remains "coupled" (capable of ATP synthesis).

Visualization of Workflow

Caption: Differential centrifugation workflow using Tris-Succinate to preserve mitochondrial respiratory function.

Step-by-Step Protocol

-

Harvest: Collect

cells or 200mg tissue. Wash 2x with cold PBS to remove culture media (which contains calcium). -

Resuspend: Add

of ice-cold Tris-Succinate Working Buffer (from Table 3.3). -

Homogenize:

-

Clarification (Nuclei Removal):

-

Centrifuge at 800 x g for 10 minutes at 4°C.